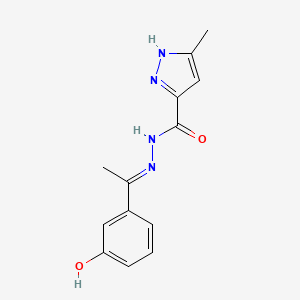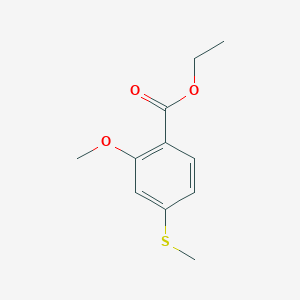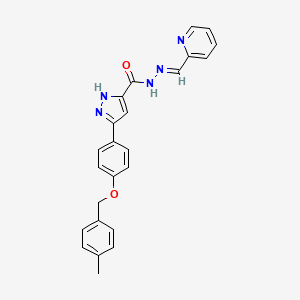![molecular formula C18H18N4O5S B11976711 4-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B11976711.png)
4-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((E)-{[3-Mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzoldiol ist eine komplexe organische Verbindung, die eine einzigartige Kombination funktioneller Gruppen aufweist, darunter einen Triazolring, eine Mercaptogruppe und eine Trimethoxyphenyl-Einheit. Diese Verbindung ist in der medizinischen Chemie von großem Interesse aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-((E)-{[3-Mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzoldiol beinhaltet typischerweise mehrere Schritte:
Bildung des Triazolrings: Der Triazolring kann durch Reaktion von Hydrazinderivaten mit geeigneten Aldehyden oder Ketonen unter sauren oder basischen Bedingungen synthetisiert werden.
Einführung der Mercaptogruppe: Die Mercaptogruppe wird durch nucleophile Substitutionsreaktionen eingeführt, wobei häufig thiolhaltige Reagenzien verwendet werden.
Anbindung der Trimethoxyphenyl-Einheit: Dieser Schritt beinhaltet die Kupplung der Trimethoxyphenylgruppe an den Triazolring, die durch verschiedene Kupplungsreaktionen wie Suzuki- oder Heck-Kupplung erzielt werden kann.
Endgültige Assemblierung: Die endgültige Verbindung wird durch Verknüpfung des Triazolderivats mit der Benzoldiol-Einheit durch Iminbildung hergestellt, typischerweise unter mild sauren Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungstechniken und strengen Qualitätskontrollmaßnahmen umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Mercapto Group: The mercapto group is introduced through nucleophilic substitution reactions, often using thiol-containing reagents.
Attachment of the Trimethoxyphenyl Moiety: This step involves the coupling of the trimethoxyphenyl group to the triazole ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Final Assembly: The final compound is assembled by linking the triazole derivative with the benzenediol moiety through imine formation, typically under mild acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Mercaptogruppe, wobei Disulfide oder Sulfonsäuren gebildet werden.
Reduktion: Reduktionsreaktionen können die Iminbindung angreifen und diese in ein Amin umwandeln.
Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen eingehen und verschiedene Substituenten einführen.
Kupplungsreaktionen: Der Triazolring kann an Kupplungsreaktionen teilnehmen und größere, komplexere Moleküle bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, Kaliumpermanganat und Salpetersäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Elektrophile Substitutionsreaktionen verwenden typischerweise Reagenzien wie Halogene, Nitrierungsmittel oder Sulfonierungsmittel.
Kupplung: Palladium-katalysierte Kupplungsreaktionen sind üblich, wobei Reagenzien wie Palladium(II)acetat und Phosphinliganden verwendet werden.
Hauptprodukte
Oxidation: Disulfide, Sulfonsäuren.
Reduktion: Amine.
Substitution: Halogenierte, nitrierte oder sulfonierte Derivate.
Kupplung: Größere, komplexere Triazol-haltige Moleküle.
Wissenschaftliche Forschungsanwendungen
4-((E)-{[3-Mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzoldiol hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Als Baustein zur Synthese komplexerer Moleküle verwendet.
Biologie: Studien zur potenziellen Verwendung als Enzyminhibitor oder Ligand für biologische Rezeptoren.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen, einschließlich Antikrebs-, entzündungshemmender und antimikrobieller Aktivität.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung hängt weitgehend von ihrer Wechselwirkung mit biologischen Zielstrukturen ab. Der Triazolring und die Mercaptogruppe können mit Enzymen interagieren und deren Aktivität möglicherweise hemmen. Die Trimethoxyphenyl-Einheit kann die Bindungsaffinität zu bestimmten Rezeptoren oder Proteinen erhöhen, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Ziele und beteiligten Pfade erfordern detaillierte biochemische Studien.
Wirkmechanismus
The mechanism of action of this compound is largely dependent on its interaction with biological targets. The triazole ring and mercapto group can interact with enzymes, potentially inhibiting their activity. The trimethoxyphenyl moiety may enhance binding affinity to specific receptors or proteins, leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-{[(E)-(5-Methyl-2-thienyl)methyliden]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-thiol
- 4-{[(E)-(3-Methyl-2-thienyl)methyliden]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-thiol
- 4-{[(E)-(2,5-Dimethoxyphenyl)methyliden]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-thiol
Einzigartigkeit
Die Einzigartigkeit von 4-((E)-{[3-Mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzoldiol liegt in seiner spezifischen Kombination funktioneller Gruppen, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Das Vorhandensein der Trimethoxyphenyl-Einheit, insbesondere, erhöht sein Potenzial als Pharmakophor, was es zu einer wertvollen Verbindung für die Arzneimittelforschung und -entwicklung macht.
Eigenschaften
Molekularformel |
C18H18N4O5S |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
4-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O5S/c1-25-14-7-11(8-15(26-2)16(14)27-3)17-20-21-18(28)22(17)19-9-10-4-5-12(23)13(24)6-10/h4-9,23-24H,1-3H3,(H,21,28)/b19-9+ |
InChI-Schlüssel |
BYONSXOKVNWUAS-DJKKODMXSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-5-(4-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11976636.png)
![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methoxyphenyl)acetamide](/img/structure/B11976641.png)
![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11976643.png)
![[9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone](/img/structure/B11976648.png)
![4-{(E)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B11976656.png)
![9-Chloro-2-(3-methoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11976662.png)
![methyl (2Z)-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976664.png)

![3-(Naphthalen-1-yloxy)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene](/img/structure/B11976681.png)
![(5Z)-3-butyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976687.png)
![Allyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11976689.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11976697.png)


